Ethyl 3-(benzylamino)-3-oxopropanoate
Overview
Description
Ethyl 3-(benzylamino)-3-oxopropanoate is an organic compound with the molecular formula C12H15NO3 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the amino group is substituted with a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(benzylamino)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with benzylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, where benzylamine attacks the carbonyl carbon of ethyl acetoacetate, followed by the elimination of ethanol to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to enhance yield and purity. This may involve the use of catalysts, higher reaction temperatures, and continuous flow reactors to ensure efficient mixing and heat transfer.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(benzylamino)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: The major product is the carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Ethyl 3-(benzylamino)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(benzylamino)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The carbonyl group can also participate in nucleophilic addition reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Ethyl 3-(benzylamino)-3-oxopropanoate can be compared with other similar compounds, such as:
Ethyl 3-(phenylamino)-3-oxopropanoate: This compound has a phenyl group instead of a benzyl group, which may result in different steric and electronic properties.
Ethyl 3-(methylamino)-3-oxopropanoate: The presence of a methyl group instead of a benzyl group can significantly alter the compound’s reactivity and biological activity.
Ethyl 3-(dimethylamino)-3-oxopropanoate: The dimethylamino group introduces additional steric hindrance and electronic effects, influencing the compound’s chemical behavior.
Each of these compounds has unique properties and applications, making this compound a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
ethyl 3-(benzylamino)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(15)8-11(14)13-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAGGJGTAABULX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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